Piscidic acid
Overview
Description
Piscidic acid is an ester compound derived from Cimicifuga racemosa . It has in vitro estrogen activity . It is also a bioactive compound isolated from the stem pads of Opuntia ficus-indica . Piscidic acid is an inhibitor of cholesterol permeation and a promising compound for use in the development of new functional foods and pharmaceutical products .
Synthesis Analysis
Piscidic acid has been synthesized successfully using Sharpless catalytic asymmetric dihydroxylation of (Z)- and (E)-trisubstituted olefins .Molecular Structure Analysis
The molecular formula of Piscidic acid is C11H12O7 . Its molecular weight is 256.21 .Chemical Reactions Analysis
While specific chemical reactions involving Piscidic acid are not detailed in the search results, it’s known that organic acids like Piscidic acid can play a role in solubilizing unavailable insoluble phosphorus in soils .Physical And Chemical Properties Analysis
Piscidic acid has a molecular weight of 256.21 . Its density is 1.4423 (rough estimate) . The boiling point is 359.45°C (rough estimate) . The refractive index is estimated to be 1.6000 .Scientific Research Applications
Agriculture
Piscidic acid plays a significant role in the field of agriculture . It is secreted by the roots of pigeonpea plants, especially in low-phosphorus conditions . This compound has the ability to chelate Fe in FePO4, releasing PO4^3- . This mechanism allows pigeonpea plants to survive and take up phosphorus from low-phosphorus soils where other crops cannot .
Medicine
Piscidic acid has been found to have potential medicinal applications . It has been reported as an active compound of Dioscorea nipponica, which is used to treat chronic bronchitis . Furthermore, piscidic acid and its derivatives have been found to possess anti-inflammatory, antiviral, and antioxidant properties .
Food Industry
In the food industry, Piscidic acid is found in prickly pear fruits and is known for its antioxidant and antimicrobial properties . The phenolic compound present in higher amounts was piscidic acid, followed by eucomic acid and citrate . Its extraction was significantly favored by high pressure and ohmic heating .
Cosmetics
Piscidic acid is also used in the cosmetics industry . It is known for its moisturizing, antioxidant, and anti-inflammatory properties . It is also an inhibitor of cholesterol permeation, making it a promising compound for use in the development of new functional foods and pharmaceutical products .
Environmental Science
Piscidic acid has a role in environmental science, particularly in the study of the rhizosphere - the region of soil influenced by root secretions and associated soil microorganisms . Piscidic acid, secreted by pigeonpea roots, can release phosphorus from iron phosphate by chelating Fe^3+, contributing to the plant’s survival in low-phosphorus soils .
Biochemistry
Piscidic acid plays a significant role in biochemistry. This process is important in the study of biochemical reactions and the development of new biochemical techniques .
Material Science
In material science, Piscidic acid is used as a primary reference substance with assigned absolute purity . This makes it valuable in the calibration of instruments and the standardization of experimental procedures .
Nanotechnology
While there isn’t much information available on the direct application of Piscidic acid in nanotechnology, its synthesis processes involving catalytic asymmetric dihydroxylation could be relevant in the field . The precise manipulation of molecules like Piscidic acid is a key aspect of nanotechnology .
Future Directions
properties
IUPAC Name |
2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUODPMGCCJSJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276232, DTXSID90963695 | |
Record name | Piscidein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (2R,3S)-Piscidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Piscidic acid | |
CAS RN |
469-65-8, 35388-57-9 | |
Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=469-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piscidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piscidein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-Piscidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 187 °C | |
Record name | (2R,3S)-Piscidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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